5-Amino-2-morpholinobenzenecarboxylic acid is an organic compound characterized by the presence of an amino group and a morpholine ring attached to a benzenecarboxylic acid structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science due to its potential applications.
The compound can be synthesized through various methods, often involving the modification of existing benzenecarboxylic acid derivatives. Although specific commercial sources for 5-amino-2-morpholinobenzenecarboxylic acid are not detailed in the search results, similar compounds can be sourced from chemical suppliers like Sigma-Aldrich and others specializing in organic synthesis.
5-Amino-2-morpholinobenzenecarboxylic acid is classified as an amino acid derivative and a heterocyclic compound due to the morpholine moiety. It is also categorized under carboxylic acids because of the carboxyl functional group present in its structure.
The synthesis of 5-amino-2-morpholinobenzenecarboxylic acid typically involves several key steps:
The methods may involve catalysts or specific reaction conditions (e.g., temperature, pressure) to enhance yields and selectivity. Techniques such as high-performance liquid chromatography (HPLC) may be employed to purify the final product.
The molecular structure of 5-amino-2-morpholinobenzenecarboxylic acid consists of a benzene ring substituted with an amino group at the para position relative to the carboxylic acid group and a morpholine ring at the ortho position. The structural formula can be represented as follows:
5-Amino-2-morpholinobenzenecarboxylic acid can participate in various chemical reactions typical for amino acids and carboxylic acids:
These reactions often require specific conditions such as acidic or basic environments, and reaction rates can be influenced by temperature and concentration.
The mechanism of action for 5-amino-2-morpholinobenzenecarboxylic acid largely depends on its interactions at the molecular level, particularly how it interacts with biological targets:
Experimental data supporting these mechanisms would typically involve kinetic studies and binding assays to quantify interactions with biological targets.
5-Amino-2-morpholinobenzenecarboxylic acid has potential applications in:
5-Amino-2-morpholinobenzenecarboxylic acid represents a specialized chemotype within medicinal chemistry, integrating a benzoic acid core with a morpholine moiety at the 2-position and an amino group at the 5-position. This configuration creates a distinct three-dimensional pharmacophore capable of engaging with biological targets through hydrogen bonding, π-stacking, and metal coordination. The carboxylic acid group acts as a zinc-binding motif critical for enzyme inhibition, while the morpholine ring enhances solubility and influences pharmacokinetic behavior. Its structural uniqueness lies in the spatial arrangement of these substituents, enabling selective interactions with dysregulated enzymes in pathological states, particularly cancer.
The 5-amino-2-morpholinobenzenecarboxylic acid scaffold functions as a versatile pharmacophore primarily through its ability to inhibit metalloenzymes. The ortho-positioned morpholine and carboxylic acid groups create a conformationally restrained structure that optimally positions the carboxylate anion for coordination with catalytic zinc ions in enzyme active sites. This is complemented by the 5-amino group, which facilitates hydrogen bonding with adjacent residues and allows for N-benzyl derivatization to enhance target affinity. Structure-activity relationship (SAR) studies demonstrate that modifications at the 5-amino position (e.g., N-benzylation) significantly modulate inhibitory potency. For example, benzylic N-methylation markedly enhances activity by increasing conformational rigidity and membrane permeability [1] [3].
Table 1: Structure-Activity Relationship of 5-Amino-2-morpholinobenzenecarboxylic Acid Derivatives in PC-PLC Inhibition
Substituent Position | Modification | Biological Impact | Inhibition Efficacy |
---|---|---|---|
5-Amino group | N-Benzyl | Enhances hydrophobic pocket interactions | Moderate (40-50% at 10 µM) |
5-Amino group | N-Methylbenzyl | Increases rigidity and membrane permeability | High (60-80% at 10 µM) |
Carboxylic acid (C-1) | Hydroxamic acid replacement | Improves zinc affinity; enhances antiproliferative activity | High (PC-PLC & cell-based) |
Benzyl ring | Halogen substituents (Cl, F) | Augments electron withdrawal and binding affinity | Variable (position-dependent) |
Morpholine (C-2) | Tetrahydropyran replacement | Reduces activity (loss of nitrogen coordination) | Low (<30%) |
The scaffold’s core structure enables dual-targeting capabilities: benzoic acid derivatives primarily inhibit PC-PLC enzymatic activity, while hydroxamic acid analogues exhibit superior antiproliferative effects. Molecular docking simulations confirm that the scaffold maintains π-stacking interactions with conserved Phe-66 and coordinates with catalytic Zn²⁺ residues (Zn246) in PC-PLC, even upon ring substitution pattern alterations [1]. However, repositioning the N-benzylamine group from the 5- to the 4-position diminishes inhibitory activity, underscoring the critical nature of the 1,2,5-substitution pattern for target engagement.
PC-PLC emerged as a therapeutic target following discoveries of its dysregulation in multiple cancers. Early inhibitors like tricyclodecan-9-yl-xanthogenate (D609) suffered from limited potency and selectivity. The 2-morpholinobenzoic acid scaffold, including 5-amino derivatives, was identified through systematic medicinal chemistry campaigns aimed at overcoming these limitations. Initial work focused on 1-acyl-2-morpholino-5-N-benzylamino benzoic acid derivatives (e.g., compounds 1a–d), which demonstrated superior PC-PLCBC inhibition (IC50 values 5–10 µM) compared to D609 [1] [3].
Table 2: Evolution of PC-PLC Inhibitors Based on Morpholinobenzoic Acid Scaffolds
Inhibitor Generation | Representative Structure | Key Advancements | Limitations |
---|---|---|---|
First-generation (D609) | Tricyclodecan-9-yl-xanthogenate | First PC-PLC inhibitor identified | Low potency; off-target effects |
Second-generation | 2-Morpholino-5-N-benzylamino benzoic acid (1a-d) | 6–10× increased potency over D609; confirmed target engagement | Limited pharmacokinetic data |
Optimized derivatives | N-Methylbenzylamino variants | Enhanced microsomal stability (>80% remaining after 30 min); improved cell activity | Synthetic complexity |
Scaffold variants | 2-Tetrahydropyranyl analogues | Tested heterocycle replacement | Significant activity loss |
This scaffold underwent iterative optimization, beginning with the synthesis of 81 analogues exploring central ring substitution patterns, heterocycle replacements, and N-benzyl modifications. Biological assessment confirmed that the 2-morpholino-5-N-benzylamino configuration was optimal, with 4-N-benzylamine isomers exhibiting reduced efficacy. Hydroxamic acid variants (e.g., compounds 2a–d) further expanded applications by demonstrating potent antiproliferative activity against MDA-MB-231 and HCT116 cancer cell lines [1] [3]. Synthesis routes relied on Ullmann coupling for morpholine installation, Fischer esterification, and reductive amination with benzaldehydes to introduce diverse N-benzyl groups.
5-Amino-2-morpholinobenzenecarboxylic acid derivatives exert anticancer effects by disrupting choline phospholipid metabolism, a hallmark of tumorigenesis. PC-PLC overexpression elevates phosphocholine and diacylglycerol (DAG) in cancers like breast (MDA-MB-231), ovarian (OVCAR3), and epidermoid (A431) carcinomas. DAG activates oncogenic pathways including PKC, NF-κB, and MAPK cascades, driving proliferation and metastasis. Inhibition of PC-PLC by this scaffold suppresses these downstream effectors, as evidenced by reduced proliferation, motility, and metastatic traits in cellular models [1] [3].
Key pharmacological outcomes include:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5